2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and nitrile functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with phenylacetonitrile in the presence of a base can lead to the formation of the desired benzothiophene derivative. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like sodium or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and halogenated benzothiophene compounds. These products can further undergo additional transformations to yield a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, such as bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile
- 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. The phenyl group can participate in π-π interactions and increase the compound’s affinity for certain biological targets, making it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c16-9-13-12-7-6-11(8-14(12)18-15(13)17)10-4-2-1-3-5-10/h1-5,11H,6-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVUOUXDIKOII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162135 |
Source
|
Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37071-21-9 |
Source
|
Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37071-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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